molecular formula C14H8F6O4S B157053 Bis(4-(trifluoromethoxy)phenyl) sulphone CAS No. 1735-37-1

Bis(4-(trifluoromethoxy)phenyl) sulphone

Cat. No. B157053
CAS RN: 1735-37-1
M. Wt: 386.27 g/mol
InChI Key: YNWANXHSJBKIAZ-UHFFFAOYSA-N
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Description

Bis(4-(trifluoromethoxy)phenyl) sulphone, commonly known as BTBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfone-based molecule that contains two trifluoromethoxyphenyl groups attached to a central sulfur atom. BTBPS has been extensively studied for its use in various applications, including as a ligand in catalysts, as a flame retardant, and as a component in electronic devices.

Mechanism Of Action

The mechanism of action of BTBPS is not well understood, but it is believed to act as a Lewis base due to the presence of the sulfur atom in its structure. This allows the compound to form coordination complexes with various metal ions, making it an effective ligand in catalytic reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of BTBPS. However, studies have shown that the compound is not toxic and does not exhibit any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BTBPS in lab experiments is its ability to form stable coordination complexes with metal ions, making it an effective ligand in catalytic reactions. Additionally, BTBPS is relatively easy to synthesize and is readily available. However, one limitation of using BTBPS is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving BTBPS. One potential area of research is the development of new catalysts using BTBPS as a ligand. Additionally, the use of BTBPS as a flame retardant in polymers could be further explored, particularly in the development of more environmentally friendly flame retardants. Finally, the potential use of BTBPS in electronic devices, such as organic light-emitting diodes, could also be investigated.

Synthesis Methods

BTBPS can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with sulfur dichloride, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of 4-(trifluoromethoxy)phenol to the reaction mixture, resulting in the formation of BTBPS.

Scientific Research Applications

BTBPS has been widely used in scientific research, particularly in the field of chemistry. The compound has been shown to be an effective ligand in various catalysts, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. Additionally, BTBPS has been used as a flame retardant in polymers due to its ability to inhibit the spread of flames.

properties

CAS RN

1735-37-1

Product Name

Bis(4-(trifluoromethoxy)phenyl) sulphone

Molecular Formula

C14H8F6O4S

Molecular Weight

386.27 g/mol

IUPAC Name

1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene

InChI

InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H

InChI Key

YNWANXHSJBKIAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Other CAS RN

1735-37-1

Origin of Product

United States

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